Chloroquine sulfate

Description

Properties

IUPAC Name |

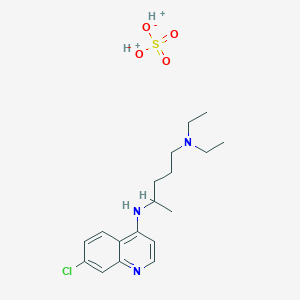

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3.H2O4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPWHUOVKVKBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-73-0 | |

| Record name | Chloroquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroquine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroquine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROQUINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE48649K6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chloroquine Sulfate in Autophagy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloroquine sulfate is the sulfate salt of chloroquine, a 4-aminoquinoline compound initially developed as an antimalarial agent.[1][2][3] Beyond its use in treating malaria, it has been repurposed for its anti-inflammatory properties in autoimmune diseases and is extensively utilized in research as a potent inhibitor of autophagy.[4][5] Its ability to disrupt the final stages of the autophagic pathway has made it an invaluable tool for studying autophagic flux and a compound of interest in oncology for its potential to sensitize cancer cells to therapeutic agents.[4][6][7] This guide provides a detailed examination of the core mechanisms by which this compound modulates autophagy, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the involved cellular processes.

Core Mechanism of Action

Chloroquine (CQ) is a late-stage autophagy inhibitor.[8] Its primary mechanism centers on the disruption of lysosomal function, which is the terminal and degradative step of the autophagic process.[9] The mechanism is multifaceted, involving direct effects on lysosomal pH and the impairment of critical fusion events.

Lysosomotropism and pH Neutralization

As a weak base, chloroquine readily diffuses across cellular membranes in its uncharged state.[9][10] Upon entering the acidic environment of the lysosome (typically pH 4.5–5.0), the molecule becomes protonated.[9][11] This protonation traps chloroquine within the organelle, leading to its accumulation at concentrations significantly higher than in the cytoplasm.[9] This process, known as lysosomotropism, results in the buffering of lysosomal protons and a subsequent increase in the luminal pH.[6][10][12]

The elevation of lysosomal pH has two primary consequences:

-

Inhibition of Lysosomal Hydrolases: Lysosomal enzymes are acid hydrolases that require a low pH for optimal activity. By raising the lysosomal pH, chloroquine inhibits the function of these enzymes, preventing the breakdown and recycling of cargo delivered to the lysosome via autophagy.[6][9]

-

Impairment of Autophagosome-Lysosome Fusion: A growing body of evidence indicates that a primary mechanism of chloroquine's action is the inhibition of the physical fusion between autophagosomes and lysosomes.[13][14][15][16] This blockage prevents the formation of the autolysosome, the hybrid organelle where degradation occurs. The precise molecular basis for this inhibition is still under investigation but is considered a major contributor to the overall blockage of autophagic flux.[9]

Disorganization of Golgi and Endosomal Systems

Recent studies have revealed that chloroquine's effects extend beyond the lysosome. It can induce a severe disorganization of the Golgi apparatus and the endo-lysosomal system.[13][14][15][17] This disruption of intracellular trafficking pathways is thought to contribute significantly to the impairment of autophagosome-lysosome fusion, as proper function and positioning of these organelles are critical for the fusion process.[15][16][18]

Accumulation of Autophagic Vesicles and Markers

By blocking the final degradative step, chloroquine treatment leads to the accumulation of autophagosomes within the cell.[12][18] This accumulation is a key indicator of autophagic flux inhibition. Consequently, proteins associated with the autophagosome membrane, most notably Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1), also accumulate.[9][19] An increase in the levels of LC3-II in the presence of chloroquine is a widely accepted measure of the rate of autophagosome formation (autophagic flux).[20][21]

Impact on Cellular Signaling

Chloroquine's disruption of lysosomal function also has downstream effects on key cellular signaling hubs. The lysosome serves as a platform for the activation of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and a negative regulator of autophagy.[22] By altering the lysosomal environment, chloroquine has been shown to inhibit mTORC1 signaling.[10][23] This can create a complex signaling feedback loop, as mTORC1 inhibition is a primary trigger for autophagy initiation.[7][20]

Quantitative Data Summary

The effective concentration of chloroquine varies significantly depending on the cell line, treatment duration, and the specific biological question. The following tables summarize representative quantitative data from the literature.

Table 1: IC50 Values of Chloroquine in Various Cancer Cell Lines IC50 values represent the concentration required to inhibit cell viability or proliferation by 50% over a specified duration.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |

| QBC939 | Cholangiocarcinoma | 53.01 | Not specified | [24] |

| A498 | Renal Cancer | 16 | 72 hours | [25] |

| SN12C | Renal Cancer | 62 | 72 hours | [25] |

| RXF393 | Renal Cancer | >100 | 72 hours | [25] |

| 769P | Renal Cancer | 25 | 72 hours | [25] |

Table 2: Common Experimental Concentrations and Observed Effects These concentrations are frequently used to study the mechanism of autophagy inhibition.

| Concentration (µM) | Cell Line(s) | Duration | Observed Effect(s) | Reference(s) |

| 10 | MDAMB361 | 24 hours | Accumulation of LC3-II and p62 when combined with PI3K/AKT inhibitors. | [26] |

| 20 - 100 | U2OS, HeLa | 2 - 24 hours | Blockage of autophagic flux, accumulation of LC3-II, disorganization of Golgi. | [14] |

| 50 | General use | Overnight | Standard concentration for inducing artificial accumulation of autophagosomes for LC3 antibody quality control. | [12] |

| 60 | HL60, MOLM-13 | Not specified | Dose-dependent accumulation of autophagic compartments. | [4] |

Experimental Protocols

To investigate the effects of chloroquine on autophagy, several key experimental protocols are widely employed.

Protocol 1: LC3 Turnover Assay by Western Blot

This assay is the gold standard for measuring autophagic flux. It quantifies the accumulation of LC3-II in the presence of a lysosomal inhibitor like chloroquine. An increase in LC3-II levels in chloroquine-treated cells compared to untreated cells indicates an active autophagic flux.[20][21]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells of interest to achieve 70-80% confluency.

-

Create four treatment groups: (1) Vehicle control, (2) Experimental stimulus (e.g., starvation), (3) Chloroquine alone (e.g., 50 µM for 2-4 hours), (4) Experimental stimulus + Chloroquine (add CQ for the final 2-4 hours of stimulus treatment).[27]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

-

Protein Quantification:

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-PAGE gel to resolve LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).[8]

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).

-

Incubate with a primary antibody against LC3 (recognizes both forms) overnight at 4°C.[21]

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an ECL chemiluminescent substrate.

-

Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis:

Protocol 2: Tandem Fluorescent-Tagged LC3 (tfLC3) Assay

This fluorescence microscopy-based assay visualizes and quantifies autophagic flux by using an LC3 protein tagged with two fluorescent proteins with different pH sensitivities (e.g., mCherry and GFP).[28]

Principle:

-

Autophagosomes (Neutral pH): In the non-acidic autophagosome, both GFP and mCherry fluoresce, resulting in yellow puncta in merged images.[28][29]

-

Autolysosomes (Acidic pH): Upon fusion with the lysosome, the acidic environment quenches the GFP signal, while the acid-stable mCherry continues to fluoresce, resulting in red-only puncta.[28][29]

-

Flux Measurement: An increase in red puncta relative to yellow puncta indicates successful autophagosome-lysosome fusion and thus, active autophagic flux. Chloroquine treatment causes an accumulation of yellow puncta (autophagosomes) as it blocks their conversion to red puncta (autolysosomes).[28]

Methodology:

-

Cell Transfection/Transduction:

-

Seed cells on glass coverslips or imaging plates.

-

Transfect or transduce cells with a plasmid or virus encoding the tfLC3 reporter (e.g., mCherry-GFP-LC3). Stable cell line generation is recommended for consistency.[30]

-

-

Cell Treatment:

-

Treat cells with chloroquine or other compounds of interest. Include appropriate positive (e.g., starvation, Torin1) and negative controls.

-

-

Cell Fixation and Imaging:

-

Fix cells with 4% paraformaldehyde.

-

Mount coverslips onto slides.

-

Acquire images using a confocal or fluorescence microscope with appropriate filter sets for GFP and mCherry/RFP.

-

-

Image Analysis:

-

Count the number of yellow (GFP+/RFP+) and red-only (GFP-/RFP+) puncta per cell.

-

An accumulation of yellow puncta in chloroquine-treated cells compared to controls indicates a blockage of autophagic flux.

-

Protocol 3: Measurement of Lysosomal pH

This protocol uses a pH-sensitive fluorescent dye to directly measure the effect of chloroquine on lysosomal acidity.

Methodology:

-

Reagent Preparation:

-

Use a ratiometric fluorescent dye such as LysoSensor™ Yellow/Blue DND-160. This dye emits blue fluorescence in less acidic environments and yellow fluorescence in more acidic organelles.[11]

-

Prepare a standard curve by adding the dye to buffers of known pH values (e.g., ranging from pH 3.5 to 7.5).[31]

-

-

Cell Staining and Treatment:

-

Seed cells on an imaging-compatible plate or dish.

-

Treat cells with chloroquine for the desired time and concentration.

-

Incubate the cells with the LysoSensor™ dye (e.g., 1-5 µM for 5 minutes) according to the manufacturer's protocol.[11]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (e.g., yellow/blue).

-

Determine the absolute lysosomal pH by comparing the ratio from the experimental samples to the standard curve.

-

A shift towards a more neutral pH in chloroquine-treated cells confirms its alkalinizing effect.[9]

-

Chloroquine's Interplay with mTORC1 Signaling

The disruption of lysosomal integrity by chloroquine has significant consequences for the mTORC1 signaling pathway.

-

Lysosome as a Signaling Hub: mTORC1 is activated on the lysosomal surface in response to growth factors and amino acids.[22]

-

Inhibition by Lysosomal Dysfunction: Both chloroquine and Bafilomycin A1 (another lysosomal inhibitor) have been shown to inhibit mTORC1 signaling.[10][23] This effect is not due to a reduction in amino acid supply from proteolysis but appears to be a consequence of the accumulation of lysosomal storage material, mimicking lysosomal storage disorders.[10][22]

-

Feedback Loop: Inhibition of mTORC1 is a potent trigger for autophagy initiation via the ULK1 complex.[7][22] Therefore, while chloroquine blocks the final stage of autophagy, it may simultaneously trigger a signal for autophagy initiation, further contributing to the buildup of autophagosomes.

Conclusion

This compound is a powerful and widely used inhibitor of autophagy. Its primary mechanism of action involves accumulation within the lysosome, leading to an increase in luminal pH.[9] This has the dual effect of inhibiting acid-dependent lysosomal enzymes and, critically, impairing the fusion of autophagosomes with lysosomes.[6][9][13] This blockade of the terminal stage of the autophagic pathway results in the accumulation of autophagosomes and key markers like LC3-II, a phenomenon leveraged in the LC3 turnover assay to measure autophagic flux.[21] The effects of chloroquine are complex, also involving the disorganization of the Golgi and endosomal systems and the inhibition of mTORC1 signaling, which must be considered when interpreting experimental results.[10][14] The protocols and data presented in this guide provide a framework for researchers to effectively utilize chloroquine as a tool to investigate the intricate process of autophagy.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C18H28ClN3O4S | CID 91441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of the Autophagy-Inhibiting Agent Chloroquine on Acute Myeloid Leukemia Cells; Characterization of Patient Heterogeneity | MDPI [mdpi.com]

- 5. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]

- 6. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]

- 7. Combined MTOR and autophagy inhibition: Phase I trial of hydroxychloroquine and temsirolimus in patients with advanced solid tumors and melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Why does the signal for LC3-II increase with chloroquine, an inhibitor of autophagy? | Cell Signaling Technology [cellsignal.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.au.dk [pure.au.dk]

- 17. sergey.science [sergey.science]

- 18. Chloroquine-Induced Accumulation of Autophagosomes and Lipids in the Endothelium [mdpi.com]

- 19. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. portlandpress.com [portlandpress.com]

- 23. researchgate.net [researchgate.net]

- 24. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antagonistic effects of chloroquine on autophagy occurrence potentiate the anticancer effects of everolimus on renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]

- 28. benchchem.com [benchchem.com]

- 29. tandfonline.com [tandfonline.com]

- 30. proteolysis.jp [proteolysis.jp]

- 31. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 32. researchgate.net [researchgate.net]

Chloroquine Sulfate as a Lysosomotropic Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine, a well-established 4-aminoquinoline drug, is widely recognized for its lysosomotropic properties. As a weak base, chloroquine preferentially accumulates within the acidic environment of lysosomes, leading to a cascade of cellular effects, most notably the inhibition of lysosomal function and the modulation of autophagy. This technical guide provides a comprehensive overview of the core mechanisms of action of chloroquine sulfate as a lysosomotropic agent. It details the molecular underpinnings of its effects on lysosomal pH, enzymatic activity, and autophagic flux. This document also presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of associated signaling pathways and workflows to serve as a practical resource for researchers in cell biology and drug development.

Core Mechanism of Action: Lysosomal Sequestration and pH Neutralization

The primary mechanism driving chloroquine's lysosomotropic activity is its ability to passively diffuse across cellular membranes in its uncharged state and subsequently become protonated and trapped within acidic organelles, primarily lysosomes.[1]

-

Lysosomotropism: As a diprotic weak base, chloroquine readily permeates the plasma membrane and enters the cytoplasm.[1] It then diffuses into the acidic lumen of lysosomes, which typically maintain a pH between 4.5 and 5.0.[1]

-

Protonation and Trapping: Inside the lysosome, the acidic environment leads to the protonation of chloroquine's aminoquinoline ring. This charged form is membrane-impermeable and becomes sequestered within the lysosome at concentrations that can be over 100-fold higher than in the cytoplasm.[1]

-

Elevation of Lysosomal pH: The accumulation of the protonated, basic chloroquine molecules effectively buffers the lysosomal protons, leading to an increase in the intralysosomal pH.[2] This alkalinization is a critical event that triggers the downstream effects of chloroquine.[3] Chloroquine has been shown to acidify the cytosol by 0.2–0.4 pH units within one hour of exposure.[4]

Consequences of Lysosomal Dysfunction

The chloroquine-induced increase in lysosomal pH has two major consequences that underpin its utility as a research tool and its therapeutic potential:

-

Inhibition of Lysosomal Hydrolases: Lysosomes contain a host of acid hydrolases, such as cathepsins, that are responsible for the degradation of macromolecules. These enzymes have optimal activity at an acidic pH. By raising the lysosomal pH, chloroquine inhibits the activity of these critical enzymes, thereby impairing the degradative capacity of the lysosome.[3]

-

Impairment of Autophagosome-Lysosome Fusion: A primary mechanism of chloroquine's action is the inhibition of the fusion between autophagosomes and lysosomes to form autolysosomes.[5][6] This blockage of the terminal step of the autophagy pathway is a major contributor to the observed accumulation of autophagosomes.[7] The disorganization of the Golgi and endo-lysosomal systems induced by chloroquine may also contribute to this fusion impairment.[5]

Quantitative Data on Chloroquine's Effects

The following tables summarize key quantitative data regarding the concentrations of chloroquine used to elicit specific cellular effects. It is important to note that optimal concentrations can vary significantly depending on the cell type, experimental conditions, and duration of treatment.

| Cell Line | Chloroquine Concentration | Duration of Treatment | Observed Effect | Reference |

| HaCaT | 20-40 µM | Not Specified | Negligible cell death | [8] |

| HaCaT | 60 µM | Not Specified | 42.0 ± 0.5% viability | [8] |

| HaCaT | 100 µM | Not Specified | 18.6 ± 0.5% viability | [8] |

| Glioblastoma | 5 µM | Not Specified | Minimal toxicity (5.4% inhibition), sufficient to inhibit autophagy | [9] |

| C2C12 Myoblasts | 40 µM | 24 hours | Inhibition of autophagy | [10] |

| HeLa, Neuro2A | 50 µM | 16 hours (overnight) | Inhibition of autophagy for Western blot analysis of LC3 | |

| HeLa | 90 µM | 24 hours | Neutralization of lysosomal pH in tandem mRFP-GFP-LC3 assay | [11] |

| 4T1 | 1-50 µM | Not Specified | Significant inhibition of mTOR downstream protein S6 phosphorylation | [12] |

| Cancer Cell Type | IC50 Value (µM) | Reference |

| Various Cancer Cell Lines | 64 - 935 µM | [8] |

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Western Blotting for LC3-II and p62/SQSTM1 (Autophagic Flux Assay)

This protocol is the most common method to assess the impact of chloroquine on autophagic flux by measuring the accumulation of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1.[13][14]

Materials:

-

Cells of interest (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

Chloroquine diphosphate salt (stock solution, e.g., 10 mM in dH₂O)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels (12-15% acrylamide recommended for resolving LC3-I and LC3-II)

-

PVDF membrane (0.2 µm)

-

Transfer buffer

-

Tris-buffered saline with Tween 20 (TBST)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62/SQSTM1

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Treat cells with chloroquine at the desired concentration (e.g., 50 µM) for a specified duration (e.g., 16-24 hours).[15] Include an untreated control.

-

-

Cell Lysis:

-

Place plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples with lysis buffer.

-

Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-LC3 or anti-p62) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with a loading control antibody.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the LC3-II and p62 levels to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels in chloroquine-treated cells indicates an inhibition of autophagic flux.

-

Lysosomal pH Measurement with LysoTracker Probes

LysoTracker probes are fluorescent acidotropic probes used for labeling and tracking acidic organelles in live cells. A decrease in LysoTracker signal intensity suggests an increase in lysosomal pH.[16][17]

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium, pre-warmed to 37°C

-

Chloroquine

-

LysoTracker Red DND-99 (or other suitable LysoTracker probe) stock solution (e.g., 1 mM in DMSO)

-

PBS, pre-warmed to 37°C

-

Fluorescence microscope

Procedure:

-

Cell Preparation and Treatment:

-

Seed cells on an appropriate imaging vessel and allow them to adhere.

-

Treat cells with chloroquine at the desired concentration and for the desired time. Include an untreated control.

-

-

Dye Loading:

-

Prepare a working solution of LysoTracker Red in pre-warmed complete medium to a final concentration of 50-75 nM.[17]

-

Remove the medium from the cells and add the LysoTracker working solution.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution and gently wash the cells once or twice with pre-warmed PBS.

-

-

Imaging:

-

Add fresh, pre-warmed medium or PBS to the cells.

-

Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the chosen probe (e.g., for LysoTracker Red, excitation ~577 nm, emission ~590 nm).

-

-

Analysis:

-

Compare the fluorescence intensity of LysoTracker-positive puncta between control and chloroquine-treated cells. A decrease in fluorescence intensity in the treated cells is indicative of lysosomal alkalinization.

-

Assessment of Lysosomal Volume and Integrity with Acridine Orange Staining

Acridine orange (AO) is a metachromatic fluorescent dye that accumulates in lysosomes, where it fluoresces bright red. In the cytoplasm and nucleus, it fluoresces green. A shift from red to green fluorescence can indicate a loss of the lysosomal pH gradient and membrane integrity.[18][19]

Materials:

-

Live cells

-

Acridine orange stock solution

-

Complete cell culture medium, pre-warmed to 37°C

-

Phenol red-free medium, pre-warmed to 37°C

-

Fluorescence microscope or flow cytometer

Procedure:

-

Staining Solution Preparation:

-

Prepare a working solution of acridine orange in pre-warmed complete medium at a final concentration of 2-5 µg/mL.[18]

-

-

Cell Staining:

-

Remove the culture medium from the cells and add the AO staining solution.

-

Incubate for 15 minutes at 37°C.[18]

-

-

Washing:

-

Remove the staining solution and wash the cells twice with pre-warmed phenol red-free medium for 5 minutes each.[19]

-

-

Imaging/Analysis:

-

Add fresh phenol red-free medium.

-

Microscopy: Image the cells using a fluorescence microscope. Healthy lysosomes will appear as red puncta, while the cytoplasm and nucleus will be green. A decrease in red fluorescence and an increase in diffuse green cytoplasmic fluorescence in chloroquine-treated cells suggest lysosomal destabilization.

-

Flow Cytometry: Analyze the cells on a flow cytometer, measuring both green and red fluorescence. An increase in the green-to-red fluorescence ratio indicates a loss of lysosomal acidity.

-

Tandem mRFP-GFP-LC3 Autophagic Flux Assay

This fluorescence microscopy-based assay utilizes a tandem-tagged LC3 protein (mRFP-GFP-LC3) to monitor autophagic flux. In neutral pH autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mRFP continues to fluoresce, resulting in red-only puncta. Chloroquine, by neutralizing lysosomal pH, prevents the quenching of GFP, leading to an accumulation of yellow puncta.[5][11][20]

Materials:

-

Cells stably expressing the mRFP-GFP-LC3 construct

-

Complete cell culture medium

-

Chloroquine

-

Fluorescence microscope with appropriate filter sets for GFP and mRFP

Procedure:

-

Cell Culture and Treatment:

-

Culture the mRFP-GFP-LC3 expressing cells on a suitable imaging dish.

-

Treat the cells with chloroquine (e.g., 90 µM for 12-24 hours) or other experimental conditions.[11] Include an untreated control.

-

-

Cell Fixation (Optional but Recommended for Endpoint Assays):

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Imaging:

-

Acquire images in both the GFP (green) and mRFP (red) channels.

-

-

Analysis:

-

In control cells with active autophagic flux, you will observe both yellow (autophagosomes) and red-only (autolysosomes) puncta.

-

In chloroquine-treated cells, there will be a significant increase in the number of yellow puncta and a decrease in red-only puncta. This indicates a blockage in the maturation of autophagosomes into autolysosomes due to the inhibition of lysosomal acidification. Quantify the number of yellow and red puncta per cell.

-

Conclusion

This compound's well-characterized lysosomotropic properties make it an invaluable tool for studying lysosomal function and autophagy. Its ability to accumulate in lysosomes, raise their internal pH, and consequently inhibit enzymatic degradation and autophagosome-lysosome fusion provides a robust method for modulating and investigating these critical cellular processes. The quantitative data and detailed protocols provided in this guide offer a practical framework for researchers to effectively utilize chloroquine in their experimental designs. A thorough understanding of its mechanisms of action is crucial for the accurate interpretation of experimental results and for harnessing its potential in therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. invivogen.com [invivogen.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]

- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]

- 9. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]

- 16. Protocol — LysoTracker® Red DND-99 Live-Cell Staining �26 HCS Analysis [protocols.io]

- 17. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 18. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. proteolysis.jp [proteolysis.jp]

Chloroquine Sulfate: A Deep Dive into its Impact on Core Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (CQ), a 4-aminoquinoline derivative, has long been a cornerstone in the treatment of malaria and has found significant application in managing autoimmune diseases.[1][2] Its therapeutic efficacy stems from its ability to modulate fundamental biochemical and cellular processes. This technical guide provides an in-depth exploration of the core biochemical pathways affected by Chloroquine sulfate, with a focus on its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate these interactions. We will delve into its profound impact on lysosomal function and autophagy, its immunomodulatory effects through interference with Toll-like receptor (TLR) signaling and cytokine production, and its foundational role in disrupting heme metabolism in the malaria parasite. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking a detailed understanding of Chloroquine's molecular footprint.

Core Biochemical Pathways Modulated by this compound

Chloroquine's diverse therapeutic applications are a direct consequence of its interference with several critical cellular pathways. Its primary mechanism revolves around its nature as a weak base, leading to its accumulation in acidic organelles, most notably lysosomes.[3] This accumulation is the linchpin for many of its downstream effects.

Lysosomal Function and Autophagy Inhibition

Chloroquine is a well-established inhibitor of the late stages of autophagy.[3] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, crucial for cellular homeostasis. Chloroquine disrupts this pathway through two primary mechanisms:

-

Lysosomal pH Neutralization: As a weak base, Chloroquine readily crosses cellular membranes and accumulates in the acidic environment of lysosomes.[3] This leads to an increase in the intralysosomal pH, moving it from its typical acidic range (pH 4.5-5.0) towards neutrality.[3][4] This alkalinization inhibits the activity of pH-sensitive lysosomal hydrolases, such as cathepsins, which are essential for the degradation of autophagic cargo.[3][5]

-

Impairment of Autophagosome-Lysosome Fusion: Emerging evidence indicates that a key mechanism of Chloroquine's anti-autophagic activity is its ability to inhibit the fusion of autophagosomes with lysosomes to form autolysosomes.[3][6][7] This blockage prevents the final degradation step of the autophagic process, leading to an accumulation of autophagosomes within the cell.[8][9]

This disruption of autophagy has been a significant focus of cancer research, where inhibiting this survival pathway can enhance the efficacy of anticancer therapies.[9][10][11]

Immunomodulation via Toll-Like Receptor (TLR) Signaling

Chloroquine exhibits potent immunomodulatory effects, which are central to its use in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[1][12] A key aspect of this immunomodulation is its interference with Toll-like receptor (TLR) signaling. Endosomal TLRs, such as TLR3, TLR7, TLR8, and TLR9, are crucial for detecting nucleic acids from pathogens and triggering innate immune responses.[12][13] Chloroquine's accumulation in endosomes and lysosomes raises the pH of these compartments, which can inhibit the activation of these pH-sensitive receptors.[13][14] By preventing TLR activation, Chloroquine dampens downstream signaling cascades that lead to the production of pro-inflammatory cytokines, such as type I interferons and tumor necrosis factor-alpha (TNF-α).[12][13]

Inhibition of Pro-inflammatory Cytokine Production

Consistent with its interference with TLR signaling, Chloroquine has been shown to inhibit the production and secretion of several pro-inflammatory cytokines.[15][16] Studies have demonstrated that Chloroquine can reduce the endotoxin-induced synthesis of TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) at the transcriptional level.[15][17][18] The proposed mechanism for this is a disturbance in signaling pathways due to its weak base effect.[15] Chloroquine's ability to suppress the "cytokine storm" associated with severe inflammation underscores its anti-inflammatory properties.[16]

Disruption of Heme Metabolism in Plasmodium falciparum

The antimalarial action of Chloroquine is primarily attributed to its interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[2][19] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic heme.[20][21] The parasite normally detoxifies this heme by polymerizing it into an insoluble, non-toxic crystalline pigment called hemozoin.[19][20] Chloroquine is thought to inhibit the parasitic enzyme heme polymerase, which is responsible for this conversion.[19] This leads to the accumulation of toxic heme within the parasite, causing oxidative damage and ultimately leading to its death.[19][21]

Quantitative Data on Chloroquine's Biochemical Effects

The following tables summarize key quantitative data illustrating the biochemical and cellular effects of this compound.

Table 1: IC50 Values of Chloroquine in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) at 72h | Reference |

| H9C2 | Rat Cardiomyoblast | 17.1 | [22] |

| HEK293 | Human Embryonic Kidney | 9.88 | [22] |

| IEC-6 | Rat Intestinal Epithelial | 17.38 | [22] |

| Vero | Monkey Kidney | 92.35 | [22] |

| ARPE-19 | Human Retinal Pigment Epithelial | 49.24 | [22] |

| A549 | Human Lung Carcinoma | 71.3 | [23] |

| H460 | Human Large Cell Lung Cancer | 55.6 | [23] |

| P. falciparum (CQ-Resistant, W2) | Malaria Parasite | 0.81 | [24] |

Table 2: Effect of Chloroquine on Pro-inflammatory Cytokine Release

| Cytokine | Cell/System | Stimulus | Chloroquine Concentration | Inhibition | Reference |

| TNF-α | Human Whole Blood | LPS (1 µg/ml) | 100 µM | Dose-dependent inhibition | [15] |

| IL-1β | Human Whole Blood | LPS (1 µg/ml) | 100 µM | Dose-dependent inhibition | [15] |

| IL-6 | Human Whole Blood | LPS (1 µg/ml) | 100 µM | Dose-dependent inhibition | [15] |

| TNF-α | Human Lung Explants | LPS | 100 µM | 76% ± 7% | [16] |

| IL-6 | Human Lung Explants | LPS | 100 µM | 68% ± 6% | [16] |

| CCL2 | Human Lung Explants | LPS | 100 µM | 72% ± 5% | [16] |

| CCL3 | Human Lung Explants | LPS | 100 µM | 67% ± 5% | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biochemical effects of Chloroquine.

LC3-II Accumulation Assay by Western Blot (for Autophagy Inhibition)

This protocol measures the accumulation of LC3-II, the lipidated form of LC3 recruited to autophagosomal membranes, as an indicator of autophagosome accumulation.[8]

Materials:

-

Cell culture reagents

-

Chloroquine diphosphate salt

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3 (to detect both LC3-I and LC3-II)

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the experimental compound and include a positive control of Chloroquine (e.g., 50 µM) for 2-6 hours. An untreated (vehicle) control is essential.[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate volume of lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.[8]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[8][25]

-

Western Blotting:

-

Normalize protein amounts and prepare with Laemmli sample buffer.[25]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[25]

-

Transfer proteins to a PVDF membrane.[25]

-

Block the membrane for 1 hour at room temperature.[25]

-

Incubate with primary anti-LC3 antibody overnight at 4°C.[25]

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Detect with a chemiluminescent substrate.[25]

-

Strip and re-probe the membrane for a loading control.

-

-

Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II to loading control ratio in Chloroquine-treated samples indicates autophagosome accumulation.[8]

Lysosomal pH Measurement

This protocol uses a ratiometric lysosomotropic dye to directly measure the pH of the lysosomal compartment.

Materials:

-

Cell culture reagents

-

Chloroquine diphosphate salt

-

Ratiometric lysosomotropic dye (e.g., LysoSensor DND-160)

-

Plate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Plate cells in a suitable format (e.g., 96-well plate). Treat cells with Chloroquine at the desired concentration and for the appropriate time.

-

Dye Loading: Load the cells with the lysosomotropic dye according to the manufacturer's instructions.

-

Measurement: Measure the fluorescence at the two emission wavelengths of the ratiometric dye using a plate reader or fluorescence microscope.

-

Analysis: Calculate the ratio of the two fluorescence intensities. A standard curve generated using buffers of known pH can be used to convert the fluorescence ratio to an absolute pH value. An increase in the calculated pH in Chloroquine-treated cells indicates lysosomal alkalinization.[5]

Cytokine Measurement by ELISA

This protocol measures the concentration of specific cytokines in cell culture supernatants or plasma.

Materials:

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

Cell culture supernatants or plasma samples from treated and control conditions

-

Plate reader

Procedure:

-

Sample Preparation: Collect cell culture supernatants or plasma after treatment with Chloroquine and/or a stimulus (e.g., LPS).[17]

-

ELISA Assay: Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding samples and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.[17]

-

Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples. A decrease in cytokine concentration in Chloroquine-treated samples compared to the stimulated control indicates inhibition of cytokine production.[17]

Visualization of Affected Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and experimental workflows discussed.

Caption: Chloroquine inhibits autophagy by increasing lysosomal pH and blocking autophagosome-lysosome fusion.

Caption: Chloroquine inhibits endosomal TLR signaling by increasing the pH of the organelle.

Caption: Chloroquine blocks heme detoxification in the malaria parasite, leading to its death.

Caption: A typical experimental workflow for assessing autophagy inhibition via LC3-II accumulation.

Conclusion

This compound's multifaceted impact on core biochemical pathways underscores its enduring relevance in pharmacology and drug development. Its ability to disrupt lysosomal function and autophagy, modulate critical immune signaling pathways, and interfere with parasitic metabolic processes provides a rich landscape for further investigation and therapeutic innovation. This guide has synthesized the current understanding of Chloroquine's mechanisms, providing quantitative data and detailed experimental protocols to aid researchers in their exploration of this versatile compound. A thorough comprehension of these fundamental interactions is paramount for optimizing its current clinical applications and for the rational design of novel therapeutics that target these essential cellular processes.

References

- 1. The mechanism of action and precautions of Hydroxychloroquine sulfate_Chemicalbook [chemicalbook.com]

- 2. Chloroquine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. benchchem.com [benchchem.com]

- 9. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chloroquine-mediated lysosomal dysfunction enhances the anticancer effect of nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Hydroxythis compound? [synapse.patsnap.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Chloroquine Inhibits the Release of Inflammatory Cytokines by Human Lung Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound | C18H28ClN3O4S | CID 91441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Chloroquine Interference with Hemoglobin Endocytic Trafficking Suppresses Adaptive Heme and Iron Homeostasis in Macrophages: The Paradox of an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Involvement of heme in the antimalarial action of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

Chloroquine Sulfate's Impact on Lysosomal pH and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine, a well-established antimalarial and immunomodulatory agent, exerts profound effects on lysosomal function, primarily through its ability to accumulate within these acidic organelles. This technical guide provides an in-depth examination of the mechanisms by which chloroquine sulfate alters lysosomal pH and subsequently perturbs a cascade of cellular processes. It consolidates quantitative data on these effects, details relevant experimental methodologies, and visually represents the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers investigating lysosomal biology, autophagy, and the therapeutic applications of chloroquine and its analogs.

Core Mechanism of Action: Lysosomal pH Elevation

Chloroquine is a weak base that readily permeates biological membranes in its uncharged state. Upon entering the acidic environment of the lysosome (typically pH 4.5-5.0), it becomes protonated. This protonation traps chloroquine inside the lysosome, leading to its accumulation at concentrations significantly higher than in the cytoplasm. This process, known as lysosomotropism, results in a buffering effect that raises the intralysosomal pH.[1] Chloroquine has been shown to acidify the cytosol by 0.2–0.4 pH units within one hour of exposure.[1]

However, the effect on lysosomal pH can be transient. In vivo studies in rats have shown that chloroquine administration leads to an increase in the pH of hepatocyte lysosomes within one hour, which returns to baseline values by the three-hour mark.[2] Continued administration for up to 12 days did not produce further changes in lysosomal pH.[2]

Quantitative Effects of Chloroquine on Lysosomal Function

The following tables summarize the quantitative data on the effects of this compound on various aspects of lysosomal function.

Table 1: Effect of Chloroquine on Lysosomal pH

| Cell Type/Organism | Chloroquine Concentration | Treatment Duration | Observed pH Change | Reference |

| Rat Hepatocytes (in vivo) | Not specified | 1 hour | Increase | [2] |

| Rat Hepatocytes (in vivo) | Not specified | 3 hours | Return to baseline | [2] |

| Human Microvascular Endothelial Cells (HMEC-1) | 1 µM, 10 µM, 30 µM | Not specified | Increased LysoTracker staining intensity, suggesting increased lysosomal volume/acidity | [3] |

| Mouse Peritoneal Macrophages (in vitro) | 100 µM | 20 minutes | Increase from ~4.8 to ~6.2 | [4] |

Table 2: Effect of Chloroquine on Lysosomal Enzyme Activity

| Enzyme | Cell Type/Organism | Chloroquine Concentration | Treatment Duration | Observed Effect | Reference |

| Cathepsin L | In vitro | IC50 ~ 20 µM | 25 min pre-incubation | Inhibition of substrate hydrolysis | |

| Cathepsin B, D, and L | HK-2 cells | Dose-dependent | Not specified | Reduced activity | [5] |

| Cathepsin D | A549cisR cells | 25-100µM | Overnight | Increased release into cytosol |

Table 3: Effect of Chloroquine on Autophagy and Lysosomal Fusion

| Parameter | Cell Type | Chloroquine Concentration | Treatment Duration | Observed Effect | Reference |

| Autophagosome Accumulation | HL-1 cardiac myocytes | 1 µM - 8 µM | 2 hours | Dose-dependent increase | [6] |

| Autophagosome-Lysosome Fusion | U2OS cells | 50 µM | 24 hours | Impaired fusion | [7] |

| LC3-II Accumulation | HMEC-1 cells | 10 µM, 30 µM | Not specified | Significantly increased | [3] |

Experimental Protocols

Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol allows for the ratiometric measurement of lysosomal pH.

Materials:

-

LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

-

Standard pH solutions (ranging from pH 2.5 to 8.5)

-

Fluorometer with dual excitation/emission capabilities

-

Black 96-well plates (for cell-based assays)

-

Cultured cells of interest

Procedure:

-

Standard Curve Generation:

-

Prepare a series of standard pH buffers.

-

Add LysoSensor™ dye to each buffer at a final concentration of 0.5 µM.[8]

-

Measure the fluorescence at two different excitation/emission wavelength pairs (e.g., Excitation 1: 340 nm, Emission 1: 440 nm for blue fluorescence; Excitation 2: 380 nm, Emission 2: 540 nm for yellow fluorescence). Note: Optimal wavelengths may vary by instrument.

-

Calculate the ratio of the fluorescence intensities (e.g., Yellow/Blue).

-

Plot the fluorescence ratio against the corresponding pH values to generate a standard curve.[8]

-

-

Cellular Lysosomal pH Measurement:

-

Culture cells in a black 96-well plate.

-

Treat cells with this compound at the desired concentrations and for the specified duration.

-

Incubate cells with LysoSensor™ Yellow/Blue DND-160 (typically 1-5 µM) for a short period (1-5 minutes) at 37°C to avoid the dye's alkalizing effect.[9]

-

Wash the cells with pre-warmed medium.

-

Measure the fluorescence at the two wavelength pairs as done for the standard curve.

-

Calculate the fluorescence ratio and determine the lysosomal pH by interpolating from the standard curve.[10]

-

Assessment of Lysosomal Membrane Permeabilization (LMP)

This protocol describes the detection of LMP by monitoring the release of fluorescently labeled dextran from lysosomes.

Materials:

-

FITC-dextran (40 kDa)

-

This compound

-

Hoechst stain (for nuclear counterstaining)

-

Fluorescence microscope or automated imaging system

-

Cell culture reagents

Procedure:

-

Culture cells (e.g., A549) to the desired confluency.

-

Load the lysosomes by incubating the cells with FITC-dextran (e.g., 1 mg/mL) for 16 hours.[11]

-

Wash the cells to remove excess dextran.

-

Treat the cells with varying concentrations of this compound in serum-free media overnight.[11]

-

Fix the cells.

-

Stain the nuclei with Hoechst.

-

Acquire fluorescence images. A diffuse cytoplasmic green fluorescence, as opposed to a punctate pattern, indicates the leakage of FITC-dextran from the lysosomes and thus, LMP.[11]

Cathepsin Activity Assay

This protocol outlines a method to measure the activity of specific cathepsins.

Materials:

-

Cathepsin-specific fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin L)

-

Assay buffer (e.g., 100 mM MES-NaOH, pH 5.5, 150 mM NaCl, 7.5 mM DTT for Cathepsin L)[12]

-

Purified cathepsin enzyme or cell lysates

-

This compound

-

Fluorometer

Procedure:

-

Pre-incubate the purified cathepsin enzyme or cell lysate with varying concentrations of this compound for a specified time (e.g., 25 minutes on ice).[12]

-

Initiate the reaction by adding the cathepsin-specific fluorogenic substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the active enzyme.[12]

-

Calculate the enzyme activity and the inhibitory effect of chloroquine.

Signaling Pathways and Workflows

Chloroquine's Mechanism of Lysosomal Accumulation and pH Alteration

The following diagram illustrates the fundamental mechanism by which chloroquine accumulates in lysosomes and elevates their pH.

Caption: Chloroquine's lysosomotropic mechanism.

Chloroquine's Impact on Autophagy

Chloroquine is a well-established late-stage autophagy inhibitor. It primarily acts by impairing the fusion of autophagosomes with lysosomes, a critical step for the degradation of autophagic cargo.[7] This leads to the accumulation of autophagosomes within the cell.

Caption: Inhibition of autophagosome-lysosome fusion by chloroquine.

Chloroquine's Influence on the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a key regulator of cell growth and metabolism, and its activity is closely linked to lysosomal function. Chloroquine's disruption of lysosomal homeostasis can, in turn, affect mTOR signaling. Chloroquine has been shown to inhibit ATP-induced activation of mTOR.[13]

Caption: Chloroquine-mediated inhibition of mTORC1 signaling.

Experimental Workflow for Assessing Chloroquine's Effects

The following diagram outlines a general experimental workflow for investigating the effects of chloroquine on lysosomal function.

Caption: General experimental workflow for studying chloroquine's effects.

Conclusion

This compound's influence on the lysosome is multifaceted, extending beyond a simple elevation of luminal pH. While its lysosomotropic nature is central to its mechanism, the consequent inhibition of enzymatic activity, impairment of autophagosome-lysosome fusion, and perturbation of key signaling pathways like mTOR collectively contribute to its broad spectrum of biological effects. The quantitative data and experimental protocols provided herein offer a foundational resource for researchers aiming to dissect these complex interactions and leverage them for therapeutic innovation. A thorough understanding of these mechanisms is crucial for the rational design of novel therapeutic strategies targeting lysosomal function in various disease contexts.

References

- 1. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]

- 2. Time-dependent effects of chloroquine on pH of hepatocyte lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxychloroquine attenuates renal ischemia/reperfusion injury by inhibiting cathepsin mediated NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Chloroquine Sulfate's Disruption of Autophagosome-Lysosome Fusion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (CQ), a well-established 4-aminoquinoline drug, is widely utilized in research as a potent inhibitor of the late stages of autophagy. Its primary mechanism of action involves the disruption of the fusion between autophagosomes and lysosomes, a critical step for the degradation of cellular waste. This technical guide provides an in-depth examination of the molecular mechanisms through which chloroquine sulfate exerts its inhibitory effects on autophagy. It summarizes key quantitative data, details comprehensive experimental protocols for studying autophagic flux, and presents visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Impairment of Autophagosome-Lysosome Fusion

Chloroquine's role as an autophagy inhibitor is primarily attributed to its ability to block the final step of the autophagic process: the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation of sequestered cytoplasmic material occurs.[1][2][3] While historically the mechanism was thought to be solely due to the elevation of lysosomal pH, recent evidence points to a more complex interplay of factors.

Lysosomotropism and pH Elevation: As a weak base, chloroquine readily crosses cellular membranes and accumulates in acidic organelles, most notably lysosomes.[4][5] Inside the lysosome, the acidic environment protonates chloroquine, trapping it within the organelle and leading to a significant increase in intra-lysosomal pH.[4][5] This elevation in pH can inhibit the activity of pH-sensitive lysosomal hydrolases, which are essential for the degradation of autophagic cargo.[4][6]

Inhibition of Fusion Machinery: Mounting evidence suggests that chloroquine's primary inhibitory effect is on the physical fusion of autophagosomes and lysosomes.[1][2][3][7] The precise molecular targets are still under investigation, but it is proposed that chloroquine-induced disorganization of the Golgi and endo-lysosomal systems contributes to this fusion impairment.[1][2] This disruption hinders the interaction of key proteins required for the fusion event, such as SNAREs (Soluble NSF Attachment Protein Receptors) and Rab GTPases.

Consequences of Fusion Blockade: The inhibition of autophagosome-lysosome fusion leads to the accumulation of autophagosomes within the cell.[8][9] This is a key hallmark of late-stage autophagy inhibition and can be visualized and quantified through various experimental techniques. The accumulation of the autophagosome-associated protein Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the autophagy substrate p62/SQSTM1 are widely used markers to monitor this effect.[8][10][11]

Quantitative Data on Chloroquine's Effect on Autophagy

The following tables summarize quantitative data from various studies on the effects of chloroquine treatment on key autophagy markers.

Table 1: Effect of Chloroquine on LC3-II Levels

| Cell Line | Chloroquine Concentration | Treatment Duration | Fold Increase in LC3-II (vs. Control) | Reference |

| U2OS | 50 µM | 24 hours | Significant increase (quantification not specified) | [1] |

| U87 | 50 µM | 24 hours | Time-dependent increase | [12] |

| SK-N-SH | 100 µM | Not specified | 123-fold increase | [13] |

| HMEC-1 | 10 µM | 24 hours | Significantly increased fluorescence intensity | [9] |

| SCC25 and CAL27 | 10 µM and 30 µM | 24 hours | Dose-dependent increase | [14] |

| MG63 | Not specified | Not specified | Increased LC3-II/LC3-I ratio | [15] |

Table 2: Effect of Chloroquine on p62/SQSTM1 Levels

| Cell Line | Chloroquine Concentration | Treatment Duration | Fold Increase in p62/SQSTM1 (vs. Control) | Reference |

| U2OS | 50 µM | 24 hours | Significant increase (quantification not specified) | [1] |

| SK-N-SH | 100 µM | Not specified | 2-fold increase | [13] |

| C2C12 | 40 µM | 24 hours | Increased levels | [8] |

| EC109 | Not specified | Not specified | Upregulated expression | [16] |

| Saos-2 and MG-63 | 6 µM (in presence of DDP) | 48 hours | Upregulated expression | [17] |

Table 3: Effect of Chloroquine on Autophagosome and Lysosome Numbers

| Cell Line | Chloroquine Concentration | Treatment Duration | Observation | Reference |

| U2OS | 100 µM | 5 and 24 hours | Increased number of SQSTM1 puncta per cell | [1] |

| HMEC-1 | 10 and 30 µM | 24 hours | Increased number of LC3-positive structures | [9] |

| U2OS and HeLa | 100 µM | 5 hours | Increase in the area of LAMP1-positive structures | [2] |

| LN308 | 50 µM | 24 hours | Intense "clumped" LC3 immunoreactivity | [12] |

Experimental Protocols

Western Blotting for LC3-II and p62/SQSTM1

This protocol is used to quantify the accumulation of LC3-II and p62, markers of autophagosome accumulation.

Materials:

-

Cells of interest

-

This compound solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels (12-15% for LC3, 10% for p62)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentration of chloroquine (typically 10-100 µM) for the desired duration (e.g., 2-24 hours). Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands for LC3-II, p62, and the loading control.

-

Normalize the LC3-II and p62 band intensities to the loading control. An increase in the LC3-II/loading control and p62/loading control ratios in chloroquine-treated cells indicates an inhibition of autophagic flux.[18][19]

-

Fluorescence Microscopy for Autophagosome-Lysosome Fusion

This protocol allows for the visualization and quantification of the co-localization of autophagosomes (LC3-positive) and lysosomes (LAMP1-positive).

Materials:

-

Cells grown on glass coverslips

-

This compound solution

-

4% paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-LC3B and anti-LAMP1

-

Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

-

DAPI or Hoechst for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Seed cells on coverslips and treat with chloroquine as described in the Western blot protocol.

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (anti-LC3B and anti-LAMP1) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies and a nuclear stain for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to quantify the number of LC3 puncta per cell and the degree of co-localization between LC3 (autophagosomes) and LAMP1 (lysosomes). A decrease in co-localization in chloroquine-treated cells indicates a block in fusion.[1][2]

-

Lysosomal pH Measurement

This protocol describes the use of a fluorescent dye to measure changes in lysosomal pH upon chloroquine treatment.

Materials:

-

Cells grown in a format suitable for fluorescence measurement (e.g., 96-well plate, glass-bottom dish)

-

This compound solution

-

LysoSensor™ Yellow/Blue DND-160 or similar ratiometric pH indicator dye

-

Live-cell imaging medium or PBS

-

Fluorescence microscope or plate reader capable of ratiometric measurements

Procedure:

-

Cell Treatment: Treat cells with chloroquine for the desired duration.

-

Dye Loading:

-

Prepare the LysoSensor™ dye working solution in pre-warmed medium according to the manufacturer's instructions (typically 1-5 µM).

-

Remove the treatment medium and incubate the cells with the dye-containing medium for 1-5 minutes at 37°C.

-

Wash the cells twice with PBS.

-

-

Imaging and Measurement:

-

Immediately acquire fluorescence images or readings. For LysoSensor™ Yellow/Blue, use two different excitation/emission settings to capture the fluorescence from the acidic (yellow) and less acidic (blue) environments.

-

Calculate the ratio of the fluorescence intensities (e.g., yellow/blue). An increase in the blue fluorescence relative to the yellow indicates an elevation of lysosomal pH.

-

-

Calibration (Optional but Recommended): To obtain absolute pH values, a calibration curve can be generated by treating cells with buffers of known pH in the presence of an ionophore like nigericin.[20][21]

Visualizations

Signaling Pathway of Autophagy Inhibition by Chloroquine

Caption: Mechanism of Chloroquine-mediated inhibition of autophagosome-lysosome fusion.

Experimental Workflow for Assessing Autophagic Flux

Caption: Workflow for measuring autophagic flux using Chloroquine.

Logical Relationship of Chloroquine's Effects

Caption: Logical flow of Chloroquine's effects on the autophagy pathway.

References

- 1. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Long-lived Protein Degradation Assay: an Efficient Method for Quantitative Determination of the Autophagic Flux of Endogenous Proteins in Adherent Cell Lines [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. pure.rug.nl [pure.rug.nl]

- 15. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]

- 17. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Long-lived Protein Degradation Assay: an Efficient Method for Quantitative Determination of the Autophagic Flux of Endogenous Proteins in Adherent Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of autophagy and chloroquine sensitivity by oncogenic RAS in vitro is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide on Chloroquine Sulfate's Impact on Endosomal Acidification

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Disruption of Endosomal and Lysosomal Acidification

Chloroquine, a diprotic weak base, readily permeates cellular and organellar membranes in its uncharged state. Upon entering the acidic environment of late endosomes and lysosomes (typically pH 4.5-5.0), chloroquine becomes protonated.[1][2] This protonation effectively traps the molecule within these organelles, leading to its accumulation at concentrations that can be over 100-fold higher than in the cytoplasm.[2][3] This process, known as lysosomotropism, results in a buffering effect that raises the intraluminal pH of these acidic vesicles.[2]

The elevation of endosomal and lysosomal pH is the primary mechanism through which chloroquine exerts its cellular effects. This disruption of the normal acidic environment has two major downstream consequences:

-

Inhibition of pH-dependent enzymes: Many lysosomal hydrolases, such as cathepsins, are proteases that have optimal activity at an acidic pH. By increasing the luminal pH, chloroquine inhibits the activity of these enzymes, impairing the degradation of cellular cargo.[2]

-